

"4-(4-Nitrophenyl)pyrrolidin-2-one" CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(4-Nitrophenyl)pyrrolidin-2-one**

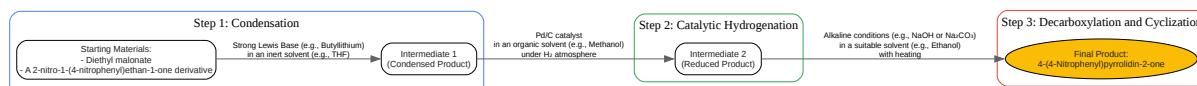
Cat. No.: **B1433958**

[Get Quote](#)

An In-depth Technical Guide to 4-(4-Nitrophenyl)pyrrolidin-2-one Introduction

4-(4-Nitrophenyl)pyrrolidin-2-one is a nitro-substituted heterocyclic compound belonging to the pyrrolidinone family. The pyrrolidinone ring is a five-membered lactam structure that is a common scaffold in a variety of biologically active molecules and natural products.^[1] The presence of a nitrophenyl group attached to the pyrrolidinone core at the 4-position imparts specific chemical and electronic properties that make this molecule a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available scientific information on **4-(4-Nitrophenyl)pyrrolidin-2-one**, including its chemical and physical properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties


A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects such as solubility, stability, and bioavailability. The key known and predicted properties of **4-(4-Nitrophenyl)pyrrolidin-2-one** are summarized in the table below.

Property	Value	Source
CAS Number	22482-47-9	[2] [3]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₃	[2]
Molecular Weight	206.2 g/mol	[2]
Appearance	Pale yellow solid	[3]
Melting Point	175 °C	[2]
Boiling Point (Predicted)	460.1 ± 45.0 °C	[2]
Density (Predicted)	1.311 ± 0.06 g/cm ³	[2]
Storage Conditions	Store below 10°C in a tightly sealed container, protected from light and moisture.	[3]

Synthesis of 4-(4-Nitrophenyl)pyrrolidin-2-one

While a specific, detailed experimental protocol for the synthesis of **4-(4-Nitrophenyl)pyrrolidin-2-one** is not readily available in the public domain, a general synthetic approach can be conceptualized based on established organic chemistry principles for the formation of substituted pyrrolidinones. A plausible synthetic route could involve a multi-step process starting from commercially available precursors. A patent for the synthesis of the related compound, 4-phenyl-2-pyrrolidone, utilizes a condensation reaction followed by catalytic hydrogenation and decarboxylation.[\[4\]](#) A similar strategy could potentially be adapted for the synthesis of the title compound.

A hypothetical workflow for the synthesis is presented below. This workflow is illustrative and would require optimization of reaction conditions, solvents, and catalysts for successful implementation.

[Click to download full resolution via product page](#)

A potential synthetic workflow for **4-(4-Nitrophenyl)pyrrolidin-2-one**.

Note on the Synthetic Approach: The causality behind this proposed pathway lies in the established reactivity of the chosen functional groups. The initial condensation reaction would form a new carbon-carbon bond, creating the backbone of the molecule. The subsequent catalytic hydrogenation serves to reduce the nitro group to an amine, which can then undergo intramolecular cyclization with an ester group upon heating under basic conditions, leading to the formation of the pyrrolidinone ring. The final decarboxylation step would remove the ester group to yield the target compound.

Potential Applications in Drug Discovery and Development

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.^[1] The incorporation of a nitrophenyl group can further modulate the biological activity and pharmacokinetic properties of the molecule.

As a Building Block for Novel Therapeutics

4-(4-Nitrophenyl)pyrrolidin-2-one is considered a versatile building block for the synthesis of more complex molecules.^[3] Its chemical structure presents several points for further functionalization, allowing for the generation of a library of derivatives for biological screening.

- Beta-Lactamase Inhibitors: The "nitrophenyl pyrrolidinone" scaffold has been suggested as a platform for the development of next-generation beta-lactam antibiotics with enhanced

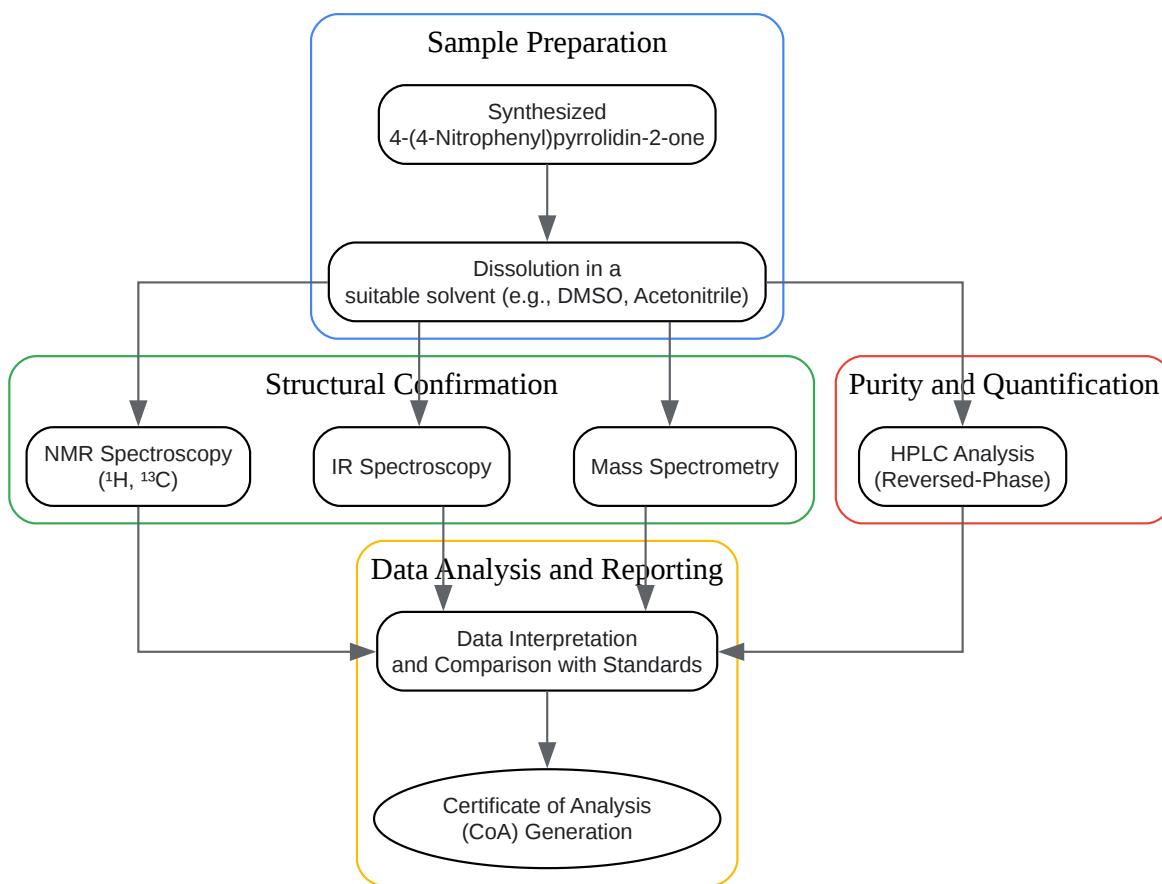
stability against enzymatic degradation by beta-lactamases.^[3] This is a critical area of research in the fight against antibiotic resistance.

- Central Nervous System (CNS) Active Compounds: There is evidence to suggest the utility of this scaffold in the creation of novel anticonvulsant agents.^[3] The proposed mechanism of action involves the modulation of GABA receptors, which are key inhibitory neurotransmitter receptors in the CNS.

Analytical Methodologies

The characterization and quantification of **4-(4-Nitrophenyl)pyrrolidin-2-one** would rely on standard analytical techniques employed in organic and medicinal chemistry. While specific validated methods for this compound are not widely published, methods for structurally related compounds can be adapted.

Spectroscopic Techniques


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be crucial for the structural elucidation and confirmation of the compound. While specific spectra for the title compound are not available in the provided search results, related structures show characteristic signals for the pyrrolidinone ring protons and carbons, as well as the aromatic protons of the nitrophenyl group.^[5]
- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups, including the amide carbonyl (C=O) of the lactam ring and the nitro group (NO₂). For a related compound, N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, the amide and nitro group signals were observed at 1666 cm⁻¹ and 1512/1342 cm⁻¹ respectively.^[5]
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Chromatographic Techniques

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be the standard approach for assessing the purity and for the quantification of **4-(4-Nitrophenyl)pyrrolidin-2-one**. A C18 column with a mobile phase consisting of a mixture of

an organic solvent (like acetonitrile or methanol) and an aqueous buffer would likely provide good separation.[6][7][8] UV detection would be suitable due to the presence of the chromophoric nitrophenyl group.

The following diagram illustrates a general workflow for the analytical characterization of a synthesized batch of **4-(4-Nitrophenyl)pyrrolidin-2-one**.

[Click to download full resolution via product page](#)

A general workflow for the analytical characterization of **4-(4-Nitrophenyl)pyrrolidin-2-one**.

Conclusion

4-(4-Nitrophenyl)pyrrolidin-2-one is a chemical entity with significant potential as a building block in the development of new therapeutic agents, particularly in the areas of infectious diseases and central nervous system disorders. While detailed public information on its synthesis and biological activity is currently limited, the known properties of the pyrrolidinone scaffold and the presence of the nitrophenyl group suggest that this compound warrants further investigation. This technical guide has summarized the available information and provided a framework for its synthesis and analysis, which can serve as a valuable resource for researchers in the field of drug discovery and development. Further studies are needed to fully elucidate its biological properties and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. 4-(4-Nitrophenyl)pyrrolidin-2-one CAS#: 22482-47-9 [m.chemicalbook.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. ["4-(4-Nitrophenyl)pyrrolidin-2-one" CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1433958#4-4-nitrophenyl-pyrrolidin-2-one-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com